A Comprehensive Technical Guide to the Safe Handling of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate
A Comprehensive Technical Guide to the Safe Handling of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate
An In-depth Technical Guide:
Introduction
tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate (CAS No. 1784070-98-9) is a chiral azetidine derivative increasingly utilized as a key building block in modern drug discovery and development.[1] Its structure, featuring a Boc-protected nitrogen within a strained four-membered ring and a secondary amine side chain, makes it a versatile synthon for creating complex molecular architectures. However, these same structural features necessitate a rigorous and informed approach to its handling and safety. The inherent ring strain of the azetidine core, combined with the basic and nucleophilic nature of the secondary amine, presents specific chemical reactivity and biological hazards.[2]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the hazards involved. By explaining the causality behind each safety protocol, this document aims to foster a culture of intrinsic safety, ensuring both the well-being of laboratory personnel and the integrity of experimental outcomes.
Section 1: Core Hazard Profile and GHS Classification
The primary hazards associated with this compound are rooted in its chemical reactivity. The exocyclic secondary amine imparts a basic character, making the compound corrosive and a potent irritant. The molecule's relatively low molecular weight also implies a potential for volatility and respiratory exposure if handled improperly.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.[1]
Table 1: GHS Hazard Classification for tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] | Warning | |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] | Danger | |
| Respiratory Irritation | 3 | H335: May cause respiratory irritation[1][3] | Warning |
Expert Analysis of Hazards:
-
Corrosivity (H314): This is the most significant immediate hazard. The unhindered secondary amine is sufficiently basic to cause chemical burns upon contact with skin and mucous membranes. The "Danger" signal word and the requirement for immediate and thorough first aid reflect this severity.[1]
-
Oral Toxicity (H302): While classified as "Harmful" rather than "Fatal" if swallowed, this hazard underscores the importance of preventing ingestion through contaminated hands or equipment.
-
Respiratory Irritation (H335): The compound, if aerosolized or if it has a non-negligible vapor pressure, can irritate the entire respiratory tract.[1][3] This necessitates handling within a controlled, ventilated environment.
Section 2: Physicochemical Properties and Stability
Understanding the physical properties of a compound is foundational to its safe handling. While extensive experimentally determined data for this specific molecule is not widely published, computed properties and data from analogous structures provide valuable guidance.
Table 2: Chemical Identifiers and Computed Properties
| Identifier | Value | Source |
| CAS Number | 1784070-98-9 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| XLogP3 (Computed) | 0.9 | [1] |
Stability and Reactivity:
-
Thermal Stability: While specific decomposition data is unavailable, thermal decomposition can release irritating vapors and hazardous combustion products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]
-
Chemical Stability: The Boc-protecting group is famously labile to strong acids. Therefore, this compound must be stored away from acidic conditions to prevent deprotection and potential subsequent reactions. The strained azetidine ring can be susceptible to nucleophilic ring-opening, a reactivity that can be enhanced by N-activation (e.g., protonation by acid).[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach, prioritizing engineering controls over personal reliance on PPE, is essential for mitigating exposure.
Engineering Controls: The First Line of Defense
The causality for mandating robust engineering controls is clear: to prevent the corrosive and irritant compound from ever reaching the operator.
-
Chemical Fume Hood: All handling of solid or liquid tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate must be performed inside a certified chemical fume hood to contain vapors and prevent inhalation.[4][5]
-
Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be immediately accessible (<10 seconds travel time) from the handling location.[5] This is a non-negotiable requirement due to the H314 classification.
Personal Protective Equipment (PPE): The Last Barrier
PPE selection must be deliberate and based on the specific hazards of the compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory at a minimum. Given the severe skin and eye damage classification, the use of a full face shield over safety goggles is strongly recommended.[5][6]
-
Skin Protection:
-
Gloves: Compatible, chemical-resistant gloves are required. Nitrile gloves are suitable for splash protection, but they must be inspected before use and changed immediately upon contamination. For prolonged handling, consider thicker gloves or double-gloving. Always use proper glove removal technique to avoid skin contact.[6]
-
Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is required to protect skin and personal clothing.
-
-
Respiratory Protection: A government-approved respirator is typically not required when work is conducted within a properly functioning chemical fume hood. However, it should be available for emergency situations, and personnel must be fit-tested and trained in its use.[5][6]
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Section 4: Protocols for Safe Handling, Storage, and Disposal
Adherence to validated, step-by-step protocols is critical for ensuring safety and reproducibility.
Step-by-Step Handling Protocol
-
Pre-Handling Verification:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Ensure the safety shower and eyewash have been recently tested.
-
Assemble all necessary equipment (spatulas, glassware, absorbent pads).
-
Don all required PPE as per the sequence in Section 3.
-
-
Compound Handling:
-
If the compound is stored cold, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture.
-
Conduct all weighing and transfers on a disposable absorbent pad within the fume hood.
-
Handle the compound gently to avoid creating dust or aerosols.[7][8]
-
Use appropriate, non-metallic tools where possible to avoid potential reactivity.
-
Keep the primary container tightly closed when not in use.[5]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used.
-
Properly package and label all waste streams.
-
Doff PPE in the correct order before leaving the work area.
-
Wash hands thoroughly with soap and water.[6]
-
Storage Protocol
The goal of a proper storage protocol is to maintain the compound's chemical integrity and prevent accidental release.
-
Temperature: Store in a well-ventilated place, refrigerated at 2-8°C. This slows potential degradation pathways.
-
Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect the amine functionality from oxidation and reaction with atmospheric CO₂.
-
Container: Keep the container tightly closed and clearly labeled with the chemical name and all relevant GHS hazard pictograms.[5][7]
-
Segregation: Store separately from incompatible materials, particularly strong acids and oxidizing agents.[4]
Disposal Protocol
All waste containing this compound is considered hazardous.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Method of Disposal: Do not dispose of down the drain. The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Regulatory Compliance: All disposal must be carried out by a licensed environmental disposal company in strict accordance with all federal, state, and local regulations.[5]
Section 5: Emergency and First Aid Procedures
Immediate and correct response to an exposure or spill is critical.
Spill Response
The response protocol is dictated by the size and location of the spill.
Caption: Decision tree for responding to a chemical spill.
First Aid Measures
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the attending physician.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][6] Transport to a medical facility without delay.
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[6] Due to the corrosive nature, medical evaluation is required.
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6][9]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
References
- Enamine, Safety Data Sheet. [URL: https://www.enamine.net/images/msds/EM300703005.pdf]
- Biosynth, Safety Data Sheet for tert-butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate. [URL: https://www.biosynth.com/p/FD61002/sds]
- J & W PharmLab, LLC, Material Safety Data Sheet for 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester. [URL: https://www.jwpharm-lab.com/msds/25R0128.pdf]
- PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 84047145, tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/84047145]
- United States Biological, Safety Data Sheet for L-Azetidine-2-carboxylic acid. [URL: https://www.usbio.net/media/user/MSDS/UHP131/MSDS-UHP131-L-Azetidine-2-carboxylic-acid.pdf]
- Fisher Scientific, Safety Data Sheet for Azetidine. [URL: https://www.fishersci.com/sds-repository-service/sds/en/1/AC159330050]
- Organic Syntheses, Procedure for (2-Aminoethyl)carbamic acid tert-butyl ester. [URL: http://www.orgsyn.org/demo.aspx?prep=v78p0276]
- Apollo Scientific, Safety Data for Azetidine. [URL: https://www.apolloscientific.co.uk/msds/PC5020_msds.pdf]
- MDPI, Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [URL: https://www.mdpi.com/1420-3049/22/10/1739]
- BLD Pharmatech, Safety Data Sheet for tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate. [URL: https://www.bldpharm.com/msds/BD285486.pdf]
- University of Pittsburgh, Safety Manual: Safe Handling of Azides. [URL: https://www.safety.pitt.edu/sites/default/files/ehs-04-028-SafeHandlingAzides.pdf]
- United States Biological, Safety Data Sheet for Boc-L-Azetidine-2-carboxylic acid. [URL: https://www.usbio.net/media/user/MSDS/UBP131/MSDS-UBP131-Boc-L-Azetidine-2-carboxylic-acid.pdf]
- AChemBlock, Product Information for tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate. [URL: https://www.achemblock.com/products/P47176.html]
- BLD Pharm, Product Information for tert-Butyl 3-aminoazetidine-1-carboxylate. [URL: https://www.bldpharm.com/products/193269-78-2.html]
- Chemos GmbH & Co.KG, Safety Data Sheet for Azetidine. [URL: https://www.chemos.de/sdb/en/PC5020.sdb]
- Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. [URL: https://serve.heterocycles.jp/public/user/search/search/84/1/0223/pdf]
Sources
- 1. Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate | C10H20N2O2 | CID 84047145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. file.bldpharm.com [file.bldpharm.com]

